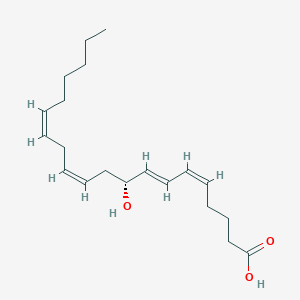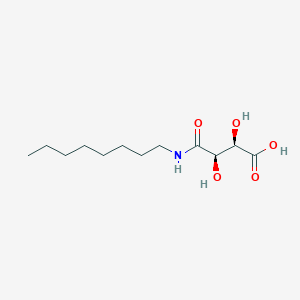
9(R)-Hete
Vue d'ensemble
Description
9(R)-Hete, also known as 9-hydroxy-10, 11, 12, 13-octadecatetraenoic acid, is a naturally occurring fatty acid that has been shown to have a wide range of biological and physiological effects. It is found in a variety of organisms, including plants, fungi, and animals, and is believed to play a role in a variety of metabolic processes. In recent years, 9(R)-Hete has become increasingly popular as a research tool due to its ability to modulate a wide range of physiological processes and its potential for medical applications.
Applications De Recherche Scientifique
Biomedical Research: Understanding Inflammatory Processes
9®-HETE plays a significant role in the study of inflammation. It is involved in the regulation of various cellular functions related to inflammatory responses. Research in this area can lead to a better understanding of the mechanisms behind chronic inflammatory diseases and potentially to the development of new anti-inflammatory drugs .
Pharmacology: Drug Development
This compound is crucial for pharmacological research, particularly in the development of drugs that target the arachidonic acid pathway. By understanding how 9®-HETE interacts with other compounds and receptors within this pathway, researchers can design drugs that modulate its effects, which may be beneficial in treating conditions like asthma or arthritis .
Nutritional Science: Dietary Impact on Disease
In nutritional science, 9®-HETE is studied for its role in diseases influenced by diet. For instance, the metabolism of fatty acids, including the production of 9®-HETE, can be affected by dietary choices, which in turn may impact the development of metabolic disorders .
Cancer Research: Tumor Progression and Metastasis
9®-HETE has been implicated in cancer research, particularly concerning tumor progression and metastasis. Its levels and activity may influence tumor growth and the spread of cancer cells, making it a potential biomarker for cancer progression or a target for therapeutic intervention .
Neuroscience: Neuroinflammation and Neurodegenerative Diseases
In neuroscience, 9®-HETE is of interest due to its potential involvement in neuroinflammation and neurodegenerative diseases. It may play a part in the pathophysiology of diseases like Alzheimer’s, where inflammation is a key feature .
Toxicology: Environmental Toxins and Body Response
The study of 9®-HETE in toxicology involves understanding how environmental toxins affect its production and downstream effects. This research can provide insights into how the body responds to harmful substances and the role of lipid mediators in these responses .
Dermatology: Skin Disorders and Wound Healing
In dermatology, 9®-HETE’s role in skin disorders and wound healing is investigated. Its involvement in the skin’s inflammatory response suggests that it could be a target for treating conditions like psoriasis or for enhancing wound healing processes .
Cardiovascular Research: Heart Disease and Stroke
Finally, in cardiovascular research, 9®-HETE is examined for its effects on heart disease and stroke. It may influence blood vessel constriction and inflammation, both of which are critical factors in cardiovascular diseases .
Propriétés
IUPAC Name |
(5Z,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOYYZUTNAWSA-AZFZJQGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185849 | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107656-14-4 | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107656-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)


![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)






